Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
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Overview
Description
Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a variety of functional groups, including cyano, ethoxy, oxo, sulfanyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis include 4-methylbenzaldehyde, cyanoacetic acid, and ethyl chloroformate. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N2O5S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C19H20N2O5S/c1-4-26-14(22)10-27-18-13(9-20)15(12-7-5-11(2)6-8-12)16(17(23)21-18)19(24)25-3/h5-8,15-16H,4,10H2,1-3H3,(H,21,23) |
InChI Key |
MRGOIXJTSQMIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=C(C=C2)C)C#N |
Origin of Product |
United States |
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